4-Vinylbiphenyl
Overview
Description
4-Vinylbiphenyl: is an organic compound with the molecular formula C14H12 4-Phenylstyrene . This compound consists of a biphenyl structure with a vinyl group attached to one of the phenyl rings. It is a white to almost white crystalline powder that is insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Ethylene and 4-Iodobiphenyl: One common method involves the reaction of ethylene with 4-iodobiphenyl in the presence of a palladium catalyst and a base such as N-Methyldicyclohexylamine.
From 4-Hydroxybiphenyl: Another method involves the preparation of 4-hydroxy-4’-vinylbiphenyl from 4-hydroxybiphenyl through acetylation, reduction, and dehydroxylation.
Industrial Production Methods: Industrial production methods for 4-vinylbiphenyl typically involve large-scale synthesis using the above-mentioned routes, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Vinylbiphenyl can undergo selective oxidation to form carbonyl compounds.
Polymerization: this compound can be polymerized using radical initiators such as azobisisobutyronitrile (AIBN) to form high molecular weight polymers.
Common Reagents and Conditions:
Oxidation: Mn-Cu composite oxides, oxygen as an oxidant, room temperature.
Polymerization: AIBN as a radical initiator, solvents such as tetrahydrofuran (THF) or methanol.
Major Products:
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Polymerization: High molecular weight polymers of this compound.
Scientific Research Applications
4-Vinylbiphenyl is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Polymer Chemistry: It is used to prepare polymers with unique properties, such as extensional strain hardening induced by aromatic interactions between phenyl groups.
Material Science:
Mechanism of Action
The mechanism of action of 4-vinylbiphenyl in polymerization involves the formation of radical intermediates that propagate the polymer chain. The aromatic interactions between phenyl groups of adjacent polymer chains play a significant role in the dynamics of the polymer, leading to unique viscoelastic properties such as extensional strain hardening .
Comparison with Similar Compounds
- 2-Vinylnaphthalene
- p-Divinylbenzene
- 4-Vinylbenzocyclobutene
- 4-Vinylbenzoic acid
- 1,1-Diphenylethylene
- trans-Stilbene
Comparison: 4-Vinylbiphenyl is unique due to its biphenyl structure with a vinyl group, which imparts distinct chemical and physical properties. Compared to other vinyl-substituted aromatic compounds, this compound exhibits unique polymerization behavior and viscoelastic properties due to the aromatic interactions between phenyl groups .
Properties
IUPAC Name |
1-ethenyl-4-phenylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12/c1-2-12-8-10-14(11-9-12)13-6-4-3-5-7-13/h2-11H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBWAWNLGGMZRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25232-08-0 | |
Record name | Poly(4-vinylbiphenyl) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25232-08-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50178066 | |
Record name | p-Vinylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50178066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2350-89-2 | |
Record name | 4-Ethenyl-1,1′-biphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2350-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Vinylbiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002350892 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Biphenyl, 4-vinyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58060 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-Vinylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50178066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-vinylbiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.348 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Vinylbiphenyl | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VZ3RBG4N9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Vinylbiphenyl?
A1: this compound has the molecular formula C14H12 and a molecular weight of 180.25 g/mol.
Q2: Are there any notable spectroscopic characteristics of this compound?
A2: Yes, this compound exhibits characteristic UV absorption bands. When incorporated into polymeric films, these bands can be utilized to determine film thickness. []
Q3: How does the incorporation of this compound impact the thermal properties of polyxylylene thin films?
A3: Copolymerizing this compound with p-xylylene during chemical vapor deposition significantly enhances the thermal stability of the resulting polyxylylene thin films. The onset of weight loss, as measured by TGA, increases from 270 °C for the homopolymer to 450 °C for the copolymer. []
Q4: Can this compound be used to modify metal powders?
A4: Yes, this compound can be dissolved in supercritical carbon dioxide and used to coat metal powders like aluminum. This coating process enhances the resistance of the metal powder to dissolution in basic solutions. []
Q5: Is this compound used in the synthesis of block copolymers?
A6: Yes, this compound can be polymerized anionically using initiators like alkyllithium compounds. This controlled polymerization allows the creation of block copolymers. For example, a diblock copolymer of poly-4-vinylbiphenyl and polyisoprene can be synthesized and subsequently coupled using phosgene to yield an elastomeric polymer. []
Q6: Can this compound be copolymerized with other monomers?
A6: Absolutely. This compound has been successfully copolymerized with various monomers, including:
- Isoprene: Forms block copolymers, specifically ABA type, through anionic polymerization techniques using initiators like n-butyllithium and coupling agents like phosgene. []
- Methyl methacrylate: Undergoes radical copolymerization initiated by azobis(isobutyronitrile) (AIBN). Studies using carbon-13 labeled AIBN reveal that this compound exhibits higher reactivity towards the primary radical compared to methyl methacrylate. []
- Styrene: Copolymerizes with varying ratios of this compound to produce random copolymers with potential applications in memory devices. The donor-acceptor properties of these copolymers can be fine-tuned by adjusting the ratio of the two monomers. [, , ]
- Bis-4-substituted-1,2,4-triazoline-3,5-diones (bis-TDs): Forms copolymers with varying ratios of bis-TDs, with the polymerization primarily proceeding through Diels-Alder-ene (DAe) and double Diels-Alder (dDA) mechanisms. The kinetics and mechanism of this copolymerization are influenced by the substituents on both the bis-TD and the styrene monomer. []
Q7: How does the polymerization method influence the properties of polymers containing this compound?
A7: The polymerization method plays a crucial role in determining the final polymer properties.
- Anionic Polymerization: Allows for precise control over molecular weight and architecture, facilitating the synthesis of well-defined block copolymers. []
- RAFT Copolymerization: Enables the incorporation of this compound into cross-linked polymers. When conjugated multi-vinyl cross-linkers containing this compound are used, hierarchically porous polymers with micropores and strong fluorescence can be created. []
Q8: Are there applications of this compound in electronic devices?
A9: Yes, this compound is a key component in synthesizing donor-acceptor random copolymers for memory device applications. These copolymers exhibit promising electrical switching behavior, making them suitable for various memory types like SRAM, DRAM, and non-volatile memory. [, , ]
Q9: How does this compound contribute to the development of nanoporous materials?
A10: this compound plays a critical role in creating micropores in hierarchically porous polymers when used in RAFT copolymerization with conjugated multi-vinyl cross-linkers. These porous polymers, after etching the sacrificial block, exhibit strong fluorescence and potential for applications in catalysis and separation. [] Additionally, electron irradiation of spin-coated poly(this compound) (PVBP) can produce carbon nanomembranes (CNMs) with subnanometer pores. These CNMs demonstrate high water permeance while selectively rejecting ions and larger molecules, showcasing their potential for water desalination and molecular separation. []
Q10: Has this compound been explored in other fields?
A10: While predominantly researched for its material and polymer chemistry aspects, this compound has also been investigated for its biological activity:
- Anticancer Activity: this compound derivatives, especially those containing a biphenyl-4-yl-acrylohydroxamic acid moiety, have shown promising antitumor activity against human glioblastoma cells. These compounds induce apoptosis and offer a potential therapeutic avenue for treating glioblastoma. []
- Metabolic Studies: The metabolic fate of the ethynyl group in 4-ethynylbiphenyl has been investigated in vitro, revealing its NADPH-dependent oxidation to biphenyl-4-ylacetic acid in rat liver microsomes. This metabolic pathway is relevant for understanding the biotransformation of this compound and its derivatives. []
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